molecular formula C10H8FNS B2800243 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole CAS No. 1023867-44-8

4-(3-Fluorophenyl)-2-methyl-1,3-thiazole

Cat. No. B2800243
CAS RN: 1023867-44-8
M. Wt: 193.24
InChI Key: OQHCJBDMSRJDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-2-methyl-1,3-thiazole, also known as FMT, is a heterocyclic compound that contains a thiazole ring and a fluorophenyl group. It has attracted attention in scientific research due to its potential applications in drug discovery and development. In

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various biological processes. For example, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can inhibit the production of nitric oxide and prostaglandin E2, two important mediators of inflammation. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been reported to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is also stable under various conditions, making it suitable for use in various assays. However, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. In addition, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole. One area of interest is the development of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole-based fluorescent probes for detecting biological molecules such as proteins and nucleic acids. Another area of interest is the investigation of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are also needed to elucidate the mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole and to identify its molecular targets.

Synthesis Methods

The synthesis of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods is the reaction of 3-fluoroacetophenone with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with acetic anhydride to form 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole. Another method involves the reaction of 3-fluoroacetophenone with thiosemicarbazide in the presence of a catalyst such as iodine, followed by cyclization with phosphorus pentoxide. Both methods have been reported to yield high purity 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole.

Scientific Research Applications

4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has also been investigated for its potential use as a fluorescent probe for detecting biological molecules such as proteins and nucleic acids.

properties

IUPAC Name

4-(3-fluorophenyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHCJBDMSRJDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.